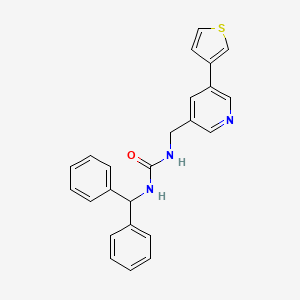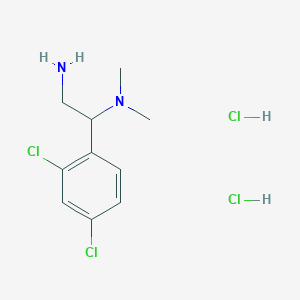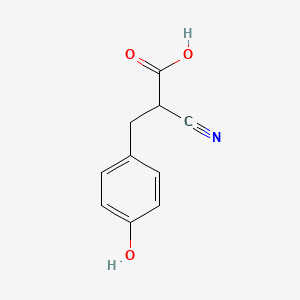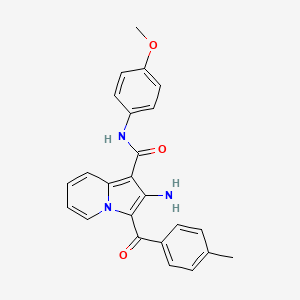![molecular formula C17H23N3O2S B2928332 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 897487-72-8](/img/structure/B2928332.png)
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical entity that has been mentioned in the context of being a potent and selective ALK5 inhibitor . It has been associated with good enzyme inhibitory activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The introduction of a methoxy group to the benzothiazole ring improved the solubility in certain bases .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methoxy group . The introduction of a methoxy group to the benzothiazole ring and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility in the lotion base .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve C-C and C-N bond formations . The reaction conditions are often mild, and the reactions are usually carried out in aqueous solvents without using any metal catalyst .Applications De Recherche Scientifique
Antibacterial Activity
Compounds with structural similarities have been studied for their antibacterial properties . For instance, piperazine derivatives have shown potential in inhibiting bacterial oxidoreductase enzymes, which are essential for bacterial survival .
Antimicrobial Synthesis
The synthesis of novel compounds with benzo[d]thiazol moieties has been explored for antimicrobial purposes . These compounds could potentially disrupt microbial cell processes .
Anti-inflammatory Agents
Derivatives of benzo[d]thiazol have been investigated for their anti-inflammatory properties , which could be useful in treating conditions like arthritis or other inflammatory diseases .
Enzyme Inhibition
Some benzo[d]thiazol derivatives have been evaluated as enzyme inhibitors, which could be applied in the development of new medications targeting specific enzymes related to diseases .
Cancer Research
Compounds containing thiazol and piperazine structures have been synthesized and evaluated for their potential use in cancer treatment , particularly as inhibitors of certain pathways involved in cancer cell proliferation .
Drug Design
The structural features of benzo[d]thiazol and piperazine are often considered in drug design due to their potential pharmacological activities, which could lead to the development of new therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of this compound is the ALK5 enzyme and COX-1 enzyme . ALK5 is a type of kinase that plays a crucial role in the TGF-β signaling pathway, which is involved in cell growth and differentiation . COX-1, on the other hand, is an enzyme that plays a key role in the inflammatory response .
Mode of Action
The compound acts as a potent and selective inhibitor of the ALK5 enzyme . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This suggests that the compound may interfere with the TGF-β signaling pathway, potentially influencing cell growth and differentiation processes .
In addition, the compound also shows weak inhibitory activity against the COX-1 enzyme . This suggests that it may have anti-inflammatory properties, as COX-1 is involved in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound’s interaction with the ALK5 enzyme suggests that it may affect the TGF-β signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
The compound’s inhibitory activity against the COX-1 enzyme suggests that it may also affect the prostaglandin synthesis pathway . This could potentially reduce the production of prostaglandins, which are involved in the inflammatory response .
Pharmacokinetics
The compound’s inhibitory activity against alk5 and cox-1 suggests that it may have good bioavailability
Result of Action
The compound’s action on the ALK5 enzyme and the TGF-β signaling pathway could potentially influence cell growth and differentiation processes . Its inhibitory activity against the COX-1 enzyme could potentially reduce inflammation by decreasing the production of prostaglandins .
Orientations Futures
The future directions for this compound could involve further studies to confirm its binding with human A2A receptor for the design and development of potent antagonists . Additionally, more research could be done to explore its potential applications in other areas, given its enzyme inhibitory activity .
Propriétés
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-13(22-4)6-5-12(3)15(14)23-17/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFNNEWBHHVXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide](/img/structure/B2928252.png)
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2928253.png)

![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)



![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)
